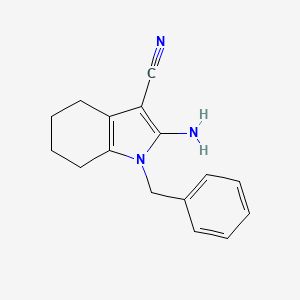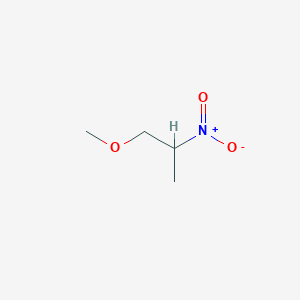
3,6-dichloro-4-thiophen-2-ylpyridazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,6-dichloro-4-thiophen-2-ylpyridazine is a heterocyclic compound that features a pyridazine ring substituted with chlorine atoms at positions 3 and 6, and a thiophene ring at position 4
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,6-dichloro-4-thiophen-2-ylpyridazine typically involves the reaction of 3,6-dichloropyridazine with thiophene derivatives under specific conditions. One common method involves the use of phosphorus oxychloride as a reagent to facilitate the chlorination process . The reaction is carried out in a suitable solvent, such as dichloromethane, at temperatures ranging from 0 to 80°C .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the final product with high purity .
化学反应分析
Types of Reactions
3,6-dichloro-4-thiophen-2-ylpyridazine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms at positions 3 and 6 can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The thiophene ring can undergo oxidation to form sulfoxides or sulfones, while reduction reactions can lead to the formation of thiol derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and organometallic compounds.
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used for oxidation reactions.
Major Products Formed
Substitution Products: Depending on the nucleophile used, various substituted pyridazine derivatives can be formed.
Oxidation Products: Oxidation of the thiophene ring yields sulfoxides or sulfones.
Reduction Products: Reduction of the thiophene ring leads to thiol derivatives.
科学研究应用
3,6-dichloro-4-thiophen-2-ylpyridazine has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of potential therapeutic agents, including anti-inflammatory and anticancer compounds.
Materials Science: The compound is used in the development of organic semiconductors and conductive polymers.
Agricultural Chemistry: It is employed as an intermediate in the synthesis of agrochemicals, such as herbicides and fungicides.
作用机制
The mechanism of action of 3,6-dichloro-4-thiophen-2-ylpyridazine involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The exact pathways and targets depend on the specific derivative and its intended use .
相似化合物的比较
Similar Compounds
3,6-Dichloropyridazine: Lacks the thiophene ring and has different chemical properties and applications.
3,6-Dichloro-4-methylpyridazine: Contains a methyl group instead of a thiophene ring, leading to variations in reactivity and applications.
Uniqueness
3,6-dichloro-4-thiophen-2-ylpyridazine is unique due to the presence of both chlorine and thiophene substituents, which confer distinct electronic and steric properties. These features make it a versatile compound for various chemical transformations and applications .
属性
分子式 |
C8H4Cl2N2S |
|---|---|
分子量 |
231.10 g/mol |
IUPAC 名称 |
3,6-dichloro-4-thiophen-2-ylpyridazine |
InChI |
InChI=1S/C8H4Cl2N2S/c9-7-4-5(8(10)12-11-7)6-2-1-3-13-6/h1-4H |
InChI 键 |
ZJMUMFQTMSYALO-UHFFFAOYSA-N |
规范 SMILES |
C1=CSC(=C1)C2=CC(=NN=C2Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[3-(3-bromopyridin-4-yl)oxyazetidin-1-yl]quinoline](/img/structure/B8640217.png)










![6-{[4-(3-Chlorophenyl)piperazino]carbonyl}-5-methylthieno[2,3-D]pyrimidin-4(3H)-one](/img/structure/B8640284.png)


